1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate
Overview
Description
1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate is a chemical compound with the molecular formula C7H2F7NO3S and a molecular weight of 313.15 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with fluoro and trifluoromethyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate typically involves the reaction of 4,6-bis(trifluoromethyl)pyridine with a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly electrophilic fluorination reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate involves its ability to act as an electrophilic fluorinating agent. It introduces fluorine atoms into organic molecules through electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being fluorinated .
Comparison with Similar Compounds
1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate can be compared with other similar compounds, such as:
1-Fluoro-2,4,6-trimethylpyridinium triflate: This compound is also used as a fluorinating agent and has similar applications in organic synthesis.
N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate: Another fluorinating agent with comparable properties and uses.
The uniqueness of this compound lies in its specific substitution pattern on the pyridinium ring, which can influence its reactivity and selectivity in fluorination reactions.
Properties
IUPAC Name |
1-fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F7NO3S/c8-6(9,10)3-1-4(7(11,12)13)15(14)5(2-3)19(16,17)18/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZRPYZXABAHFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C([N+](=C1C(F)(F)F)F)S(=O)(=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371974 | |
Record name | 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147541-03-5 | |
Record name | Pyridinium, 1-fluoro-2-sulfo-4,6-bis(trifluoromethyl)-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147541-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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